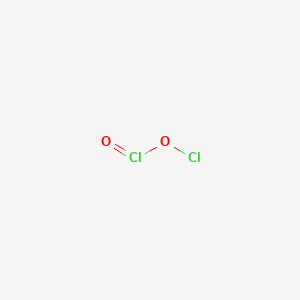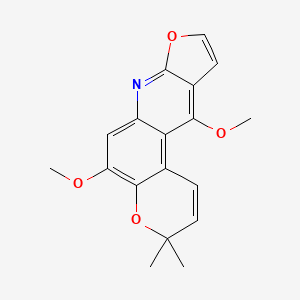![molecular formula C12H9FN2O5 B1195204 [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate CAS No. 106219-33-4](/img/new.no-structure.jpg)
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate is a chemical compound with the molecular formula C12H9FN2O5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate typically involves the reaction of 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with an appropriate carbonate source under controlled conditions. One common method involves the use of triethylamine as a base and an ice bath to maintain low temperatures during the reaction . The crude product is then purified through a series of washing and extraction steps to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool for probing molecular mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create polymers and coatings with enhanced performance characteristics.
作用機序
The mechanism of action of [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
Uniqueness
Compared to similar compounds, [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate stands out due to its specific structural features and the presence of the carbonate group. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
106219-33-4 |
|---|---|
分子式 |
C12H9FN2O5 |
分子量 |
280.21 g/mol |
IUPAC名 |
[3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate |
InChI |
InChI=1S/C12H9FN2O5/c1-6-8(3-2-4-9(6)20-12(18)19)15-5-7(13)10(16)14-11(15)17/h2-5H,1H3,(H,18,19)(H,14,16,17) |
InChIキー |
AHTYDUCWNMCQQP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
正規SMILES |
CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F |
同義語 |
1-(phenoxycarbonyloxymethyl)-5-fluorouracil PCMF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















